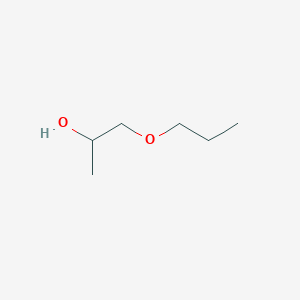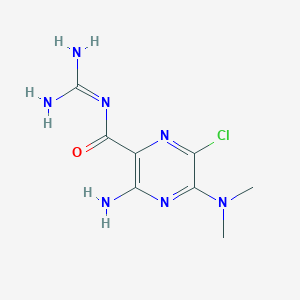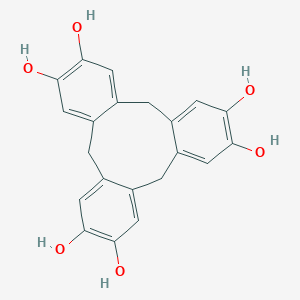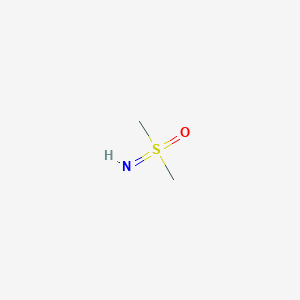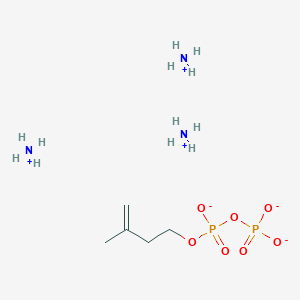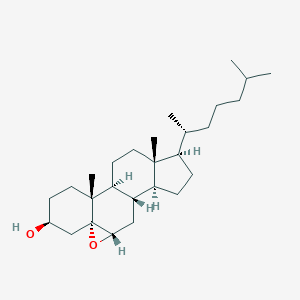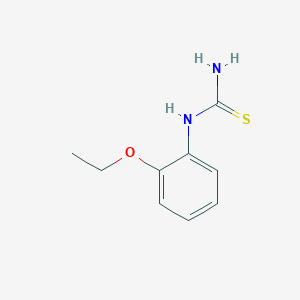
1-(2-Ethoxyphenyl)-2-thiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-Ethoxyphenyl)-2-thiourea derivatives typically involves phase transfer catalysis at room temperature. The process has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis. The structure of these compounds has been confirmed through X-ray diffraction analysis, demonstrating their complex crystalline forms and offering insights into their molecular assembly (Jingdan Hu et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(2-Ethoxyphenyl)-2-thiourea and its derivatives showcases a monoclinic space group configuration, highlighting the compound's unique geometry and orientation. The crystallographic analysis provides detailed dimensions of the molecular framework, enabling a deeper understanding of the compound’s structural integrity and the intermolecular interactions that govern its formation (Jingdan Hu et al., 2008).
Chemical Reactions and Properties
These compounds exhibit selective recognition abilities for specific ions in solution, showcasing their potential as sensors or regulators. The plant-growth regulatory potential of these compounds further highlights their chemical versatility and applicability in various fields (Jingdan Hu et al., 2008).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Recognition Properties
The study by Jingdan Hu et al. (2008) on N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea showcases its crystal structure and recognition properties. It was found to exhibit selective recognition for certain anions in solution, demonstrating its potential as a sensor or recognition molecule. The compound also showed considerable activity as a plant-growth regulator, highlighting its versatility in scientific research Hu, Xu, Wang, & Wei, 2008.
Biological Evaluation
M. A. Raza et al. (2022) synthesized several thiourea derivatives, including those related to "1-(2-Ethoxyphenyl)-2-thiourea," and evaluated their biological activities. Their findings suggest that these compounds have good antioxidant properties and moderate enzyme inhibiting activities, indicating potential applications in pharmaceuticals and biological research Raza, Sharif, Danish, ur Rehman, Budzianowski, & Maurin, 2022.
Photoluminescence and Analytical Applications
A. Sunil and S. J. Rao (2015) explored the photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea, a compound structurally similar to "1-(2-Ethoxyphenyl)-2-thiourea." They found that its fluorescence could be quenched by chromium(VI) ions, suggesting its use in analytical applications for the determination of chromium(VI) Sunil & Rao, 2015.
Molecular Docking and DNA Binding
Mushtaque et al. (2016) synthesized a thiourea derivative and conducted molecular docking and DNA binding studies. Their research provides insights into the interaction of thiourea derivatives with biological molecules, opening avenues for drug design and molecular biology research Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016.
Protein Interaction Studies
The interaction between N-(4-ethoxyphenyl)-N'-(4-antipyrinyl) thiourea (EPAT) and human serum albumin (HSA) was investigated by Yan Lu et al. (2009). Their study contributes to understanding how thiourea derivatives interact with proteins, which is crucial for drug design and pharmacology Lu, Cui, Fan, Yang, Yao, & Li, 2009.
Synthesis Techniques and Biological Activities
Hafizi Ahyak et al. (2016) utilized microwave irradiation to synthesize new thiourea derivatives, demonstrating an efficient method for preparing these compounds. Although their antimicrobial study showed no significant inhibition, the research contributes to synthetic chemistry methodologies Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016.
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYZMBGSSVKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164811 | |
| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-2-thiourea | |
CAS RN |
1516-38-7 | |
| Record name | N-(2-Ethoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(o-ethoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1516-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1516-38-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

